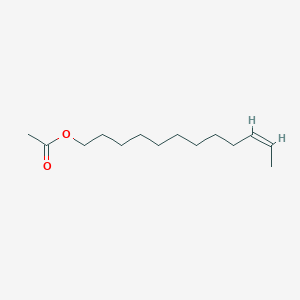
10Z-Dodecenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10Z-Dodecenyl acetate: is an organic compound with the molecular formula C14H26O2 . It is an ester formed from dodecenyl alcohol and acetic acid. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Dodecenyl acetate typically involves the esterification of 10Z-Dodecenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a two-step synthesis process. The first step involves the transformation of 2-hexenal into a novel intermediate, which is then converted into this compound. This method offers excellent yields and high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 10Z-Dodecenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Dodecanoic acid.
Reduction: 10Z-Dodecenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10Z-Dodecenyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing to explore its potential use in pest control strategies, particularly in agriculture.
Wirkmechanismus
The mechanism of action of 10Z-Dodecenyl acetate involves its interaction with specific receptors in the olfactory system of insects. When released into the environment, it binds to olfactory receptors on the antennae of target insects, triggering a behavioral response such as attraction or mating. The molecular targets include olfactory receptor neurons that are highly sensitive to this compound .
Vergleich Mit ähnlichen Verbindungen
- E-10-Dodecenyl acetate
- 7,9-Dodecadienyl acetate
- 8,10-Dodecadienyl acetate
Comparison: 10Z-Dodecenyl acetate is unique due to its specific double bond configuration, which imparts distinct olfactory properties. Compared to E-10-Dodecenyl acetate, the Z-configuration in this compound results in different biological activity and pheromone efficacy. Similarly, 7,9-Dodecadienyl acetate and 8,10-Dodecadienyl acetate have different double bond positions, leading to variations in their pheromone activity and applications .
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[(Z)-dodec-10-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4H,5-13H2,1-2H3/b4-3- |
InChI-Schlüssel |
JARZGLPTLYDJAG-ARJAWSKDSA-N |
Isomerische SMILES |
C/C=C\CCCCCCCCCOC(=O)C |
Kanonische SMILES |
CC=CCCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















